2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 89894-48-4
VCID: VC2880808
InChI: InChI=1S/C8H6Cl2O3/c9-5-1-2-6(11)8(10)4(5)3-7(12)13/h1-2,11H,3H2,(H,12,13)
SMILES: C1=CC(=C(C(=C1O)Cl)CC(=O)O)Cl
Molecular Formula: C8H6Cl2O3
Molecular Weight: 221.03 g/mol

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid

CAS No.: 89894-48-4

Cat. No.: VC2880808

Molecular Formula: C8H6Cl2O3

Molecular Weight: 221.03 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid - 89894-48-4

Specification

CAS No. 89894-48-4
Molecular Formula C8H6Cl2O3
Molecular Weight 221.03 g/mol
IUPAC Name 2-(2,6-dichloro-3-hydroxyphenyl)acetic acid
Standard InChI InChI=1S/C8H6Cl2O3/c9-5-1-2-6(11)8(10)4(5)3-7(12)13/h1-2,11H,3H2,(H,12,13)
Standard InChI Key MOXUPFSOUPMFMB-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1O)Cl)CC(=O)O)Cl
Canonical SMILES C1=CC(=C(C(=C1O)Cl)CC(=O)O)Cl

Introduction

Chemical Structure and Properties

2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid features a benzene ring with two chlorine atoms at positions 2 and 6, a hydroxyl group at position 3, and an acetic acid moiety attached to the aromatic ring. This specific substitution pattern contributes to its distinctive chemical behavior and reactivity profile.

Basic Identification

ParameterValue
CAS Number89894-48-4
Molecular FormulaC₈H₆Cl₂O₃
Molecular Weight221.04 g/mol
IUPAC Name2-(2,6-dichloro-3-hydroxyphenyl)acetic acid
Synonyms3-Hydroxy-2,6-dichlorophenylacetic acid; (2,6-Dichloro-3-hydroxyphenyl)-acetic Acid
InChIInChI=1S/C8H6Cl2O3/c9-5-1-2-6(11)8(10)4(5)3-7(12)13/h1-2,11H,3H2,(H,12,13)
SMILESOC(=O)Cc1c(Cl)ccc(O)c1Cl

Physical and Chemical Properties

PropertyValue
Physical StateSolid
ColorWhite to off-white (typical for similar compounds)
SolubilitySlightly soluble in DMSO and methanol
Storage ConditionsSealed in dry container at room temperature
pKa3.80±0.10 (Predicted for similar compounds)

Applications and Research Significance

ClassificationDetails
GHS ClassificationAcute Tox. (category 5), Skin Irrit. (category 2), Eye Irrit. (category 2A), STOT SE (category 3)
Signal WordWarning
Hazard StatementsH303: May be harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Related Compounds and Comparative Analysis

Structurally Related Compounds

Several compounds sharing structural similarities with 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid include:

CompoundCAS NumberDistinctive Features
2,6-Dichlorophenylacetic acid6575-24-2Lacks the hydroxyl group at position 3
2-(3,5-Dichloro-2-hydroxyphenyl)acetic acid38692-69-2Different chlorine substitution pattern (positions 3,5 instead of 2,6)
3'-Hydroxydiclofenac69002-85-3Contains an additional phenyl ring with secondary amine linkage
3,6-Dichloro-2-hydroxybenzoic acidN/ACarboxylic acid directly attached to the ring instead of via methylene group

Comparative Properties

The positioning of functional groups significantly affects the properties and reactivity of these related compounds:

  • The presence of the hydroxyl group at position 3 in 2-(2,6-Dichloro-3-hydroxyphenyl)acetic acid likely influences its hydrogen bonding capability and solubility compared to non-hydroxylated analogs.

  • The chlorine atoms at positions 2 and 6 create steric effects that may impact the reactivity of the compound and its interactions with biological targets.

  • The acetic acid side chain provides a flexible point of attachment that distinguishes this compound from related benzoic acid derivatives, potentially affecting its biological activity profile.

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